1-(Benzyloxy)-4-iodo-1H-pyrazole
Overview
Description
1-(Benzyloxy)-4-iodo-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a benzyloxy group at the first position and an iodine atom at the fourth position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-iodo-1H-pyrazole can be synthesized through various methods. One common approach involves the iodination of 1-(benzyloxy)-1H-pyrazole. The reaction typically uses iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, reduce waste, and improve safety.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (copper, palladium).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF).
Major Products:
- Substitution reactions yield various substituted pyrazoles.
- Oxidation reactions produce benzaldehyde or benzoic acid derivatives.
- Reduction reactions yield deiodinated pyrazole derivatives.
Scientific Research Applications
1-(Benzyloxy)-4-iodo-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anticancer, and antiviral compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Agrochemicals: It is explored for its potential use in the development of pesticides and herbicides.
Material Science: It is used in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. In biological studies, it may modulate receptor activity by binding to specific receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
1-(Benzyloxy)-1H-pyrazole: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodo-1H-pyrazole: Lacks the benzyloxy group, affecting its solubility and biological activity.
1-(Benzyloxy)-3-iodo-1H-pyrazole: Similar structure but with the iodine atom at the third position, leading to different reactivity and applications.
Uniqueness: 1-(Benzyloxy)-4-iodo-1H-pyrazole is unique due to the presence of both the benzyloxy group and the iodine atom, which confer distinct chemical reactivity and biological activity. The combination of these substituents allows for versatile applications in various fields of research.
Properties
IUPAC Name |
4-iodo-1-phenylmethoxypyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O/c11-10-6-12-13(7-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRXSAMTKJXSPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444152 | |
Record name | 1-(Benzyloxy)-4-iodopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
229171-07-7 | |
Record name | 1-(Benzyloxy)-4-iodopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.